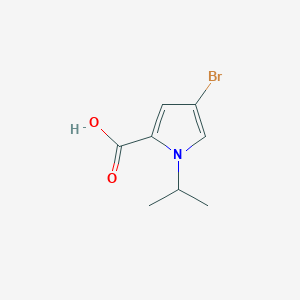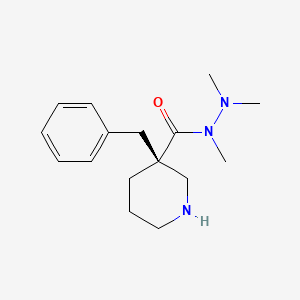![molecular formula C10H16N2 B1523443 Ethyl[1-(pyridin-4-yl)propyl]amine CAS No. 1178707-49-7](/img/structure/B1523443.png)
Ethyl[1-(pyridin-4-yl)propyl]amine
Overview
Description
Ethyl[1-(pyridin-4-yl)propyl]amine is a chemical compound used as a pharmaceutical intermediate . It is also known as 1-(4-Pyridyl)ethylamine .
Molecular Structure Analysis
The molecular formula of 1-(4-Pyridyl)ethylamine is C7H10N2 . The average mass is 122.168 Da and the monoisotopic mass is 122.084396 Da .Scientific Research Applications
Pharmaceutical Intermediates
Ethyl[1-(pyridin-4-yl)propyl]amine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is amenable to further chemical modifications, making it a starting point for the production of a wide array of therapeutic agents. For instance, it can be used to synthesize compounds with potential activity against neurological disorders due to its ability to cross the blood-brain barrier .
Organic Synthesis
In organic chemistry, this compound is used in the synthesis of complex molecules. It acts as a building block for the construction of larger, more complex structures. Its pyridine moiety is particularly useful in creating compounds that require a nitrogen-containing heterocycle .
Catalysis
Ethyl[1-(pyridin-4-yl)propyl]amine can act as a ligand for metal catalysts in various chemical reactions. The pyridine ring can coordinate to metals, facilitating reactions such as hydrogenation, hydroformylation, and carbon-carbon bond formation .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching it to polymers or other substrates, researchers can impart new characteristics, such as increased hydrophilicity or altered electrical properties .
Biological Studies
This amine is used in biological studies to probe the function of pyridine-containing biomolecules. It can serve as a mimic or inhibitor of natural compounds, helping to elucidate their roles in biological processes .
Analytical Chemistry
As an analytical reagent, Ethyl[1-(pyridin-4-yl)propyl]amine can be used in chromatography and spectrometry. It can act as a standard or a derivatization agent to aid in the identification and quantification of substances .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the histamine h3 receptor (h3r) and sigma-1 receptors (σ1r) . These receptors play crucial roles in various biological processes, including pain perception and inflammatory responses .
Mode of Action
Similar compounds have been found to act as antagonists at their target receptors . This means they bind to these receptors and block their activity, which can lead to various downstream effects.
Biochemical Pathways
The antagonism of h3r and σ1r can affect numerous downstream signaling pathways, leading to changes in cellular function .
Result of Action
The antagonism of h3r and σ1r can lead to various downstream effects, potentially including analgesic (pain-relieving) and anti-inflammatory effects .
properties
IUPAC Name |
N-ethyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-10(12-4-2)9-5-7-11-8-6-9/h5-8,10,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLONKVNYUAMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)
![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)







![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)